Lithium(1+)ion2-(difluoromethyl)-4-methoxybenzene-1-sulfinate
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Overview
Description
Lithium(1+)ion2-(difluoromethyl)-4-methoxybenzene-1-sulfinate: is a chemical compound that has garnered interest due to its unique properties and potential applications in various fields. This compound is characterized by the presence of lithium, difluoromethyl, methoxy, and benzenesulfinate groups, which contribute to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lithium(1+)ion2-(difluoromethyl)-4-methoxybenzene-1-sulfinate typically involves the reaction of 2-(difluoromethyl)-4-methoxybenzenesulfinic acid with a lithium base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Commonly used lithium bases include lithium hydroxide and lithium carbonate. The reaction is usually performed in an organic solvent such as tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) at a temperature range of 0°C to 25°C.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process to enhance efficiency and yield. The process includes the continuous addition of reactants and removal of products, maintaining optimal reaction conditions throughout. This method ensures a consistent supply of the compound for various applications.
Chemical Reactions Analysis
Types of Reactions
Lithium(1+)ion2-(difluoromethyl)-4-methoxybenzene-1-sulfinate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonates or sulfones.
Reduction: Reduction reactions can convert the sulfinic group to a sulfide.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions include sulfonates, sulfones, and substituted benzenesulfinates, depending on the reaction conditions and reagents used.
Scientific Research Applications
Lithium(1+)ion2-(difluoromethyl)-4-methoxybenzene-1-sulfinate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonates and sulfones.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Lithium(1+)ion2-(difluoromethyl)-4-methoxybenzene-1-sulfinate involves its interaction with various molecular targets. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. It can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The pathways involved in its mechanism of action are still under investigation, with ongoing research aimed at elucidating its molecular interactions.
Comparison with Similar Compounds
Similar Compounds
Lithium 2-trifluoromethyl-4,5-dicyanoimidazolide (LiTDI): Known for its stability and use in high-voltage cells.
Lithium bis(trifluoromethylsulfonyl)imide (LiTFSI): Commonly used in lithium-ion batteries due to its high ionic conductivity.
Uniqueness
Lithium(1+)ion2-(difluoromethyl)-4-methoxybenzene-1-sulfinate is unique due to its specific combination of functional groups, which imparts distinct chemical properties
Properties
IUPAC Name |
lithium;2-(difluoromethyl)-4-methoxybenzenesulfinate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2O3S.Li/c1-13-5-2-3-7(14(11)12)6(4-5)8(9)10;/h2-4,8H,1H3,(H,11,12);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYOLDPHMWBHPGE-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].COC1=CC(=C(C=C1)S(=O)[O-])C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F2LiO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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